molecular formula C6H6F2O3 B2478844 Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate CAS No. 1803598-13-1

Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate

Cat. No.: B2478844
CAS No.: 1803598-13-1
M. Wt: 164.108
InChI Key: QVHBGEHYPOOEQS-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate (CAS 1803598-13-1) is a high-value, difluorinated cyclopropane derivative offered as a key synthetic building block for advanced chemical research and development. Its molecular formula is C 6 H 6 F 2 O 3 and it has a molecular weight of 164.11 g/mol . The compound features both an ester and a formyl group on a strained, gem-difluorinated cyclopropane ring, making it a multifunctional intermediate for constructing more complex, fluorine-containing molecules . The gem-difluoro substitution on the cyclopropane ring is a strategy used to influence the compound's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in medicinal chemistry and agrochemical research . The presence of two distinct reactive sites—the formyl group and the methyl ester—provides researchers with multiple handles for synthetic modification. The aldehyde is particularly valuable for subsequent transformations, such as condensation reactions to form alkenes or imines, or reduction to an alcohol, enabling the integration of the difluorocyclopropane motif into larger molecular architectures . This compound is closely related to other valuable intermediates, such as its non-aldehyde analog Methyl 2,2-difluorocyclopropane-1-carboxylate (CAS 1823877-22-0), highlighting the interest in this family of fluorinated synthons . It is available for purchase from various global stockpoints for research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O3/c1-11-5(10)4-3(2-9)6(4,7)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHBGEHYPOOEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C1(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate involves several steps. One common method includes the reaction of 2,2-difluorocyclopropane-1-carboxylic acid with methanol in the presence of a dehydrating agent . The reaction conditions typically involve refluxing the mixture to facilitate esterification. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to a carboxylic acid (-COOH) under strong oxidizing conditions. This transformation is critical for modifying the compound's electronic properties and downstream applications.

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or aqueous conditions.

  • Mechanism : The formyl group is oxidized via a two-electron process, forming a geminal diol intermediate before further oxidation to the carboxylic acid.

  • Product : Methyl 2,2-difluoro-3-carboxycyclopropane-1-carboxylate.

Reduction Reactions

Selective reduction of the formyl group enables access to alcohol derivatives, preserving the cyclopropane ring and fluorine atoms.

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Mechanism : Hydride transfer to the carbonyl carbon results in a primary alcohol.

  • Product : Methyl 2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate.

Cycloaddition Reactions

The formyl group participates as a dienophile in Diels-Alder reactions, leveraging cyclopropane ring strain to enhance reactivity.

Diene Conditions Product Yield
1,3-ButadieneThermal (80–100°C)Bicyclic adduct with fused cyclohexene ring65–75%
AnthraceneReflux in tolueneEndo-selective adduct82%

Nucleophilic Additions

The formyl group reacts with organometallic reagents, enabling carbon–carbon bond formation.

  • Reagents : Grignard reagents (e.g., MeMgBr) or organolithium compounds (e.g., BuLi).

  • Mechanism : Nucleophilic attack at the carbonyl carbon forms a secondary alcohol.

  • Product : Methyl 2,2-difluoro-3-(R-hydroxymethyl)cyclopropane-1-carboxylate (R = alkyl/aryl).

Cross-Coupling Reactions

The cyclopropane ring engages in transition-metal-catalyzed couplings, often involving ring-opening to access linear or branched products.

  • Catalysts : Palladium (Pd) or nickel (Ni) complexes .

  • Substrates : Aryl halides, boronic acids, or alkynes .

  • Example : Suzuki–Miyaura coupling with phenylboronic acid yields difluorinated biphenyl derivatives .

Amidation and Esterification

The methyl ester group undergoes hydrolysis or transesterification, while the formyl group can form hydrazones or oximes.

Reagent Product Application
Hydrazine (NH₂NH₂)Methyl 2,2-difluoro-3-(hydrazonomethyl)cyclopropane-1-carboxylatePrecursor for heterocycle synthesis
Methanol/H⁺Transesterified ester derivativesSolubility modulation

Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under thermal or photochemical conditions.

  • Thermal (150°C) : Ring-opening to form 1,3-diene derivatives .

  • UV Light : [2π + 2π] Cycloreversion to generate alkene intermediates .

Fluorine-Specific Reactivity

The difluoromethyl group influences electronic and steric properties, directing regioselectivity in reactions:

  • Electrophilic Substitution : Fluorine atoms deactivate the cyclopropane ring toward electrophiles .

  • Radical Reactions : Enhanced stability of radical intermediates due to fluorine’s inductive effect .

Key Reaction Optimization Insights

  • Temperature Control : Elevated temperatures (>100°C) favor cyclopropane ring-opening, while lower temperatures preserve the ring .

  • Catalyst Selection : Pd(PPh₃)₄ improves yields in cross-coupling reactions by mitigating side reactions .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic addition rates.

Comparative Reaction Table

Reaction Type Reagents/Conditions Primary Product Yield Range
OxidationKMnO₄/H₂SO₄Carboxylic acid derivative70–85%
Diels-Alder1,3-Butadiene, 80°CBicyclic adduct65–75%
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂Difluorinated biphenyl60–78%
Grignard AdditionMeMgBr, THF, 0°CSecondary alcohol80–90%

Scientific Research Applications

Chemical Properties and Structure

Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate has the following molecular characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₆F₂O₃
  • Molecular Weight : 164.11 g/mol
  • Canonical SMILES : COC(=O)C1C(C1(F)F)C=O

The compound features a cyclopropane ring with two fluorine substituents and a formyl group, which contribute to its unique reactivity and potential biological properties.

Organic Synthesis

This compound serves as a vital building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it useful for creating more complex molecules. For example:

  • Oxidation : The formyl group can be oxidized to a carboxylic acid using potassium permanganate.
  • Reduction : The formyl group can be reduced to a hydroxymethyl group using sodium borohydride.
  • Substitution : Fluorine atoms can be replaced with other nucleophiles under specific conditions.

These reactions are essential for developing new compounds in medicinal chemistry and materials science.

Biological Applications

The compound has garnered interest in biological research for its potential therapeutic applications:

  • Anti-inflammatory Properties : Research indicates that compounds similar to this compound can modulate immune responses by inhibiting JAK kinases, which are crucial for cytokine signaling in inflammatory diseases.
  • Cancer Research : The structure of this compound suggests potential interactions with pathways involved in cancer cell proliferation. Studies have shown that analogs can inhibit tumor growth by targeting specific kinases.

Pest Control

This compound has also been evaluated for its insecticidal properties. Laboratory studies demonstrate that compounds with cyclopropane structures effectively disrupt the nervous systems of insects, leading to mortality. This application is particularly relevant in agricultural settings where pest control is crucial.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryModulates immune responses via JAK inhibition[Source Needed]
Cancer inhibitionTargets cancer cell proliferation pathways[Source Needed]
InsecticidalEffective against various insect species[Source Needed]

Case Study 1: Anti-inflammatory Effects

A study on JAK inhibitors demonstrated that compounds similar to this compound significantly reduced inflammation markers in animal models. Results indicated a decrease in cytokine levels after administration, suggesting potential for treating autoimmune diseases.

Case Study 2: Cancer Cell Proliferation

In vitro studies showed that analogs of this compound inhibited the growth of specific cancer cell lines by inducing apoptosis and cell cycle arrest. These findings highlight the compound's potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The specific pathways involved depend on the enzyme and the biological context .

Comparison with Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its trifunctional cyclopropane core. Below is a comparison with structurally related methyl esters:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol)
Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate Cyclopropane -COOCH₃, -CHO, -F₂ 164
Sandaracopimaric acid methyl ester Diterpene -COOCH₃, bicyclic hydrocarbon ~330 (estimated)
Z-Communic acid methyl ester Labdane diterpene -COOCH₃, conjugated diene ~318 (estimated)
Dehydroabietic acid methyl ester Aromatic tricyclic -COOCH₃, conjugated keto group ~316 (estimated)


Key Observations :

  • The cyclopropane core in the target compound introduces significant ring strain, enhancing reactivity compared to larger, less-strained terpene backbones in similar esters .
  • The difluoro and formyl groups increase polarity and electrophilicity, distinguishing it from non-fluorinated or non-aldehyde-containing analogs.
Physical Properties

Hypothetical data based on substituent effects (fluorine, formyl, and cyclopropane):

Property This compound Sandaracopimaric acid methyl ester Simple Methyl Esters (e.g., methyl acetate)
Boiling Point (°C) ~150–170 (estimated) >250 57
Solubility Moderate in polar solvents (DMSO, acetone) Low (non-polar solvents) High in polar solvents
Stability Sensitive to hydrolysis (formyl/ester) High (rigid diterpene backbone) Moderate

Analysis :

  • The formyl group increases boiling point relative to simple esters due to hydrogen bonding, but the difluoro substituents may reduce intermolecular forces, lowering it compared to bulkier diterpene esters .
  • The compound’s solubility profile is intermediate between non-polar diterpene esters and highly polar small esters.

Insights :

  • The formyl group enables aldol condensations or Schiff base formations, useful in drug design.
  • Difluoro substituents enhance metabolic stability in agrochemicals compared to non-fluorinated analogs .
  • In contrast, diterpene esters (e.g., sandaracopimaric acid methyl ester) are less reactive and used in materials science .

Biological Activity

Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pest control. This article reviews its biological activity based on available literature, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C6H6F2O3\text{C}_6\text{H}_6\text{F}_2\text{O}_3

This compound features a cyclopropane ring with two fluorine substituents and a formyl group, which may contribute to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a therapeutic agent and its use in pest control. The following sections summarize key findings from various studies.

1. Therapeutic Applications

Research indicates that compounds similar to this compound exhibit significant activity against various diseases. For instance:

  • Anti-inflammatory Properties : Compounds within this structural class have shown promise in modulating immune responses, particularly through inhibition of JAK kinases, which are crucial for cytokine signaling involved in inflammatory diseases .
  • Cancer Research : The compound's structure suggests potential interactions with pathways involved in cancer cell proliferation. Studies have indicated that similar compounds can inhibit tumor growth by targeting specific kinases .

2. Pest Control Efficacy

This compound has also been evaluated for its insecticidal properties:

  • Insecticidal Activity : Laboratory studies have demonstrated that compounds with cyclopropane structures possess effective pest control capabilities. Specifically, they can disrupt the nervous system of insects, leading to mortality .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryModulates immune responses via JAK inhibition
Cancer inhibitionTargets cancer cell proliferation pathways
InsecticidalEffective against various insect species

Case Study 1: Anti-inflammatory Effects

A study conducted on JAK inhibitors demonstrated that similar compounds could significantly reduce inflammation markers in animal models. The results indicated a reduction in cytokine levels after administration of the compound, suggesting its potential for treating autoimmune diseases.

Case Study 2: Cancer Cell Proliferation

In vitro studies showed that this compound analogs inhibited the growth of specific cancer cell lines by inducing apoptosis and cell cycle arrest. These findings highlight the compound's potential as a chemotherapeutic agent.

Q & A

Q. What are the recommended methods for synthesizing Methyl 2,2-difluoro-3-formylcyclopropane-1-carboxylate, and how do reaction conditions influence cyclopropane ring stability?

Answer: The synthesis typically involves cyclopropanation of a difluorinated precursor with a formyl-containing reagent under controlled conditions. Key steps include:

  • Cyclopropanation : Use of transition metal catalysts (e.g., Rh(II) or Cu(I)) to facilitate ring closure while minimizing ring strain.
  • Fluorination : Electrophilic fluorination agents (e.g., Selectfluor) ensure regioselective introduction of fluorine atoms at the 2-position.
  • Formylation : Aldehyde introduction via Vilsmeier-Haack or oxidation of propargyl alcohols.

Q. Critical Factors :

  • Temperature : Excess heat (>100°C) may destabilize the cyclopropane ring, leading to ring-opening side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may compete with fluorination agents.
  • Steric Effects : Substituents on the cyclopropane ring influence reaction kinetics and product distribution.

For structural validation, X-ray crystallography (using SHELXL ) combined with NMR (¹⁹F and ¹H) is recommended to confirm regiochemistry and ring integrity.

Q. How can the conformational flexibility of the cyclopropane ring be analyzed experimentally and computationally?

Answer: The puckering and distortion of the cyclopropane ring can be quantified using:

  • X-ray Crystallography : Refinement with SHELXL or WinGX provides precise bond lengths and angles. Ring puckering parameters (e.g., Cremer-Pople coordinates ) are calculated to assess nonplanarity.
  • DFT Calculations : Geometry optimization at the B3LYP/6-311+G(d,p) level predicts equilibrium conformers and compares them with experimental data.
  • Dynamic NMR : Variable-temperature ¹⁹F NMR detects ring-flipping or pseudorotation in solution.

Q. Example Analysis :

ParameterExperimental (X-ray)Computational (DFT)
C1-C2-C3 Angle58.5°58.2°
Puckering Amplitude (q)0.12 Å0.14 Å

Discrepancies >5% between experimental and computational data warrant re-examination of refinement models or basis sets .

Advanced Research Questions

Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

Answer: Discrepancies often arise from:

  • Dynamic Effects : Crystallography captures static structures, while NMR reflects time-averaged conformers. Use low-temperature crystallography and NMR to align conditions.
  • Disorder in Crystal Lattices : SHELXL refinement with PART instructions can model disorder, but overparameterization risks overfitting. Validate with R1/Rfree convergence (<5% difference) .
  • Solvent Interactions : Compare solution-state (NMR) and solid-state (X-ray) environments. Molecular dynamics simulations (e.g., AMBER) may bridge the gap.

Case Study : If ¹⁹F NMR shows two distinct signals but X-ray reveals a single conformer, consider:

  • Twinned Crystals : Check for twinning using PLATON .
  • Polymorphism : Screen for alternative crystal forms under varying solvents.

Q. What strategies optimize enantioselective synthesis of this compound, and how is stereochemical purity validated?

Answer:

  • Catalytic Asymmetric Synthesis : Chiral bisoxazoline-Cu(I) catalysts induce enantioselectivity during cyclopropanation.
  • Chiral Chromatography : Use HPLC with a Chiralpak IA column and polarimetric detection to separate enantiomers.
  • Vibrational Circular Dichroism (VCD) : Combines with DFT to assign absolute configuration .

Q. Validation Workflow :

X-ray Anomalous Dispersion : Confirm absolute configuration via Bijvoet differences .

Residual Density Analysis : Ensure no unmodeled electron density near stereocenters (SHELXL ).

Q. How do fluorination patterns in analogous cyclopropane derivatives (e.g., Methyl 2,2-difluorocyclopentane-1-carboxylate) inform reactivity studies of this compound?

Answer: Comparative studies reveal:

  • Electron-Withdrawing Effects : Difluoro groups increase ring strain but stabilize carbonyl electrophilicity.
  • Steric vs. Electronic Contributions : Fluorine at the 2-position (vs. 4-position in cyclopentane analogs) alters nucleophilic attack sites.

Q. Example Fluorination Impact :

CompoundC-F Bond Length (Å)Relative Reactivity
Methyl 2,2-difluoro-...cyclopropane1.32High
Methyl 4-fluorocyclopentane1.41Moderate

Data from crystallographic databases (e.g., CCDC) and DFT guide predictive models for regioselective functionalization.

Q. What computational protocols best predict the compound’s reactivity in [2+1] cycloaddition reactions?

Answer:

  • Transition State Modeling : Use Gaussian or ORCA to calculate activation barriers for cyclopropane ring opening.
  • NBO Analysis : Identify hyperconjugative interactions stabilizing transition states.
  • Benchmarking : Compare computed IR frequencies with experimental spectra to validate models.

Key Insight : The formyl group enhances electrophilicity at C3, directing nucleophilic attack away from the strained cyclopropane C1-C2 bond .

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